2-[(2-Carboxyethyl)amino]benzoic acid
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Overview
Description
2-[(2-Carboxyethyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the amino group is substituted with a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with a carboxyethylating agent. One common method is the reaction of 2-aminobenzoic acid with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Carboxyethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various acylated or alkylated derivatives.
Scientific Research Applications
2-[(2-Carboxyethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Carboxyethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylsulfonyl)benzoic acid
- 2-[(Carboxymethyl)amino]butanoic acid
- 2-{[2-(Acetylamino)benzoyl]amino}benzoic acid
Uniqueness
2-[(2-Carboxyethyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxyethyl groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
4395-58-8 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2-carboxyethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)5-6-11-8-4-2-1-3-7(8)10(14)15/h1-4,11H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
IMRIVMODOMQPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCC(=O)O |
Origin of Product |
United States |
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